Phenol, dimethoxy(2-propenyl)-, also known as 3,5-dimethoxy-2-(2-propenyl)phenol, is an organic compound characterized by the presence of two methoxy groups and an allyl group attached to a phenolic ring. This compound is notable for its diverse applications in scientific research and industry, particularly in the fields of chemistry and biology. The molecular formula for this compound is , with a molecular weight of approximately 194.23 g/mol. It is classified under methoxyphenols, which are derivatives of phenol that contain methoxy substituents.
The synthesis of Phenol, dimethoxy(2-propenyl)- typically involves several methods:
The molecular structure of Phenol, dimethoxy(2-propenyl)- can be represented as follows:
COC1=CC(=C(C(=C1)OC)CC=C)O
Phenol, dimethoxy(2-propenyl)- is involved in various chemical reactions:
The mechanism of action for Phenol, dimethoxy(2-propenyl)- involves its interaction with various biological targets:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄O₃ |
Molecular Weight | 194.23 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Phenol, dimethoxy(2-propenyl)- has a wide range of applications:
This compound's unique substitution pattern on the benzene ring imparts distinct chemical and biological properties, making it an important subject of study in various scientific fields.
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9